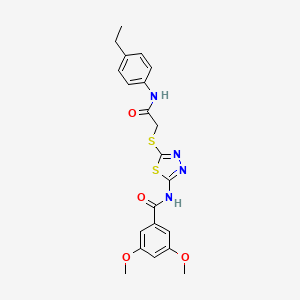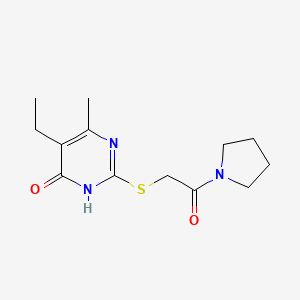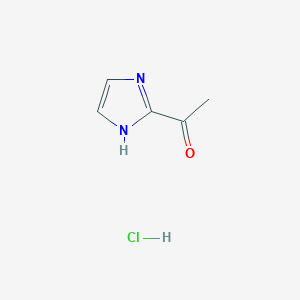![molecular formula C16H17N5O2S B2788522 2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1787916-21-5](/img/structure/B2788522.png)
2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a compound with a complex structure that combines elements of triazinoindazole and thiophenyl groups. This unique architecture suggests it could have significant chemical and biological properties, making it a subject of interest in various fields of research, including chemistry, biology, and medicinal studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step organic reactions. Typically, it starts with the preparation of the triazinoindazole core, followed by the introduction of the thiophen-2-ylmethyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature controls.
Industrial Production Methods: Industrial production would scale up these laboratory methods. Steps include optimizing reaction conditions to maximize yield and purity, and possibly developing more cost-effective or environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions:
Oxidation: Possible transformation at the thiophen group.
Reduction: Modifications at the ketone moiety.
Substitution: Particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Commonly employing reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Utilizing nucleophiles or electrophiles in the presence of appropriate catalysts or solvents.
Major Products: Depending on the reaction type, products could include derivatives with altered electronic, steric, or steroelectronic properties, potentially enhancing or modifying biological activity.
Scientific Research Applications
This compound's unique structure makes it valuable for several research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studying interactions with various biological targets, including enzymes and receptors.
Medicine: Potential therapeutic uses, possibly acting on specific pathways or targets within the body.
Industry: Utilized in the creation of novel materials or in processes that require specific chemical properties.
Mechanism of Action
Mechanism of Effect: The compound likely exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic or biochemical outcomes.
Molecular Targets and Pathways: Potential targets include specific proteins or enzymes involved in diseases or metabolic pathways. Research would be needed to precisely identify these interactions and their consequences.
Comparison with Similar Compounds
Other triazinoindazole derivatives.
Compounds with thiophenyl groups linked to nitrogen-containing heterocycles.
Acetamide derivatives with various substituents.
Would you like to dive deeper into any of these sections, or explore something else?
Properties
IUPAC Name |
2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-14(17-8-11-4-3-7-24-11)9-20-16(23)15-12-5-1-2-6-13(12)19-21(15)10-18-20/h3-4,7,10H,1-2,5-6,8-9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAVHDTYNNYGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=NN(C(=O)C3=C2C1)CC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-hydroxypropyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2788441.png)

![ethyl 2-[4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]acetate](/img/structure/B2788443.png)
![6-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2788444.png)
![3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2788445.png)


![5-((4-Benzhydrylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2788454.png)
![N-(1,3-benzothiazol-2-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B2788457.png)
![2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2788458.png)
![3-(azepane-1-carbonyl)-1-[(2-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2788459.png)
![4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2788461.png)

